molecular formula C6H11NO3 B1663854 4-Acetamidobutyric acid CAS No. 3025-96-5

4-Acetamidobutyric acid

Cat. No.: B1663854
CAS No.: 3025-96-5
M. Wt: 145.16 g/mol
InChI Key: UZTFMUBKZQVKLK-UHFFFAOYSA-N
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Description

N-acetyl gamma-aminobutyric acid is a derivative of gamma-aminobutyric acid, which is a major inhibitory neurotransmitter in the central nervous system. N-acetyl gamma-aminobutyric acid is known for its potential therapeutic applications, particularly in the field of neuroscience.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-acetyl gamma-aminobutyric acid can be synthesized through the acetylation of gamma-aminobutyric acid. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In industrial settings, the production of N-acetyl gamma-aminobutyric acid may involve the use of biotechnological methods. Microbial synthesis using genetically engineered strains of bacteria, such as Escherichia coli, has been explored for the production of gamma-aminobutyric acid and its derivatives. These methods offer advantages in terms of sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-acetyl gamma-aminobutyric acid can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids.

    Reduction: This reaction can convert the compound into its corresponding alcohol.

    Substitution: This reaction can involve the replacement of the acetyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-acetyl gamma-aminobutyric acid can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-acetyl gamma-aminobutyric acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-acetyl gamma-aminobutyric acid is unique in its acetylated form, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-acetamidobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-5(8)7-4-2-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTFMUBKZQVKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184344
Record name 4-Acetamidobutyric acid
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Acetamidobutanoic acid
Source Human Metabolome Database (HMDB)
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CAS No.

3025-96-5
Record name 4-Acetamidobutyric acid
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Record name 4-Acetamidobutyric acid
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Record name 4-Acetamidobutyric acid
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Record name 4-Acetamidobutyric acid
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Record name 4-acetamidobutyric acid
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Record name 4-ACETAMIDOBUTYRIC ACID
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Record name 4-Acetamidobutanoic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What metabolic pathways have been linked to altered 4-acetamidobutanoic acid levels?

A1: Research suggests that 4-acetamidobutanoic acid is associated with several metabolic pathways. Studies have identified it as a potential biomarker for:

  • Tricarboxylic acid (TCA) cycle dysregulation: E-cigarette vaping has been linked to decreased 4-acetamidobutanoic acid levels alongside other TCA cycle intermediates. This suggests a potential role for this compound in understanding the metabolic consequences of vaping. [, ]
  • Steroid hormone biosynthesis: In a rat model of chronic fatigue syndrome, treatment with selenium-polysaccharides from Ziyang green tea led to improvements in fatigue markers and was associated with alterations in several metabolites, including an increase in 21-hydroxypregnenolone. This points towards a potential link between 4-acetamidobutanoic acid, steroid hormone biosynthesis, and chronic fatigue syndrome. []

Q2: Can 4-acetamidobutanoic acid be used as a biomarker for specific diseases?

A2: Emerging research suggests that 4-acetamidobutanoic acid holds promise as a potential biomarker for various conditions.

  • Diabetic Kidney Disease (DKD): 4-Acetamidobutanoic acid, found in extracellular vesicles, has been identified as a potential early biomarker for DKD, demonstrating excellent predictive performance when combined with other metabolites like uracil, LPC(O-18:1/0:0), and sphingosine 1-phosphate. []
  • Cardiopulmonary diseases: The distinct metabolic signatures of e-cigarette vaping and cigarette smoking, including alterations in 4-acetamidobutanoic acid levels, suggest its potential as a systemic biomarker for early detection of cardiopulmonary diseases. [, ]
  • Mortality and Longevity: Interestingly, higher levels of 4-acetamidobutanoic acid in plasma were linked to an increased risk of all-cause mortality and a decreased likelihood of longevity in a large prospective study. This association highlights the complex interplay of this metabolite within broader biological pathways related to aging and survival. [, ]

Q3: How does 4-acetamidobutanoic acid relate to antioxidant activity?

A3: Research on muscadine grapes has revealed a strong correlation between 4-acetamidobutanoic acid and antioxidant activities, particularly those measured by DPPH and FRAP assays. This suggests that 4-acetamidobutanoic acid may play a role in the antioxidant properties of muscadine berries, alongside other compounds like gallic acid. []

Q4: What are the implications of finding 4-acetamidobutanoic acid in muscadine grapes?

A4: The identification of 4-acetamidobutanoic acid as a potential antioxidant contributor in muscadine grapes opens avenues for further exploration. This finding may be relevant for:

  • Understanding the health benefits of muscadine grapes: This could contribute to a deeper understanding of the potential health benefits associated with consuming these grapes. []
  • Developing functional foods and nutraceuticals: The presence of this compound could be investigated for its potential in developing novel functional foods or nutraceuticals. []

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